molecular formula C11H17NO3 B6243779 tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 146337-26-0

tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B6243779
CAS No.: 146337-26-0
M. Wt: 211.26 g/mol
InChI Key: XCZFTMBURFLJOW-UHFFFAOYSA-N
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Description

tert-Butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate: is an organic compound with the molecular formula C11H17NO3. It is a derivative of tetrahydropyridine, featuring a formyl group at the 6-position and a tert-butyl ester at the 1-carboxylate position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydropyridine and tert-butyl chloroformate.

    Formylation: The formyl group is introduced at the 6-position of the tetrahydropyridine ring using a formylating agent like formic acid or a formyl chloride derivative under controlled conditions.

    Esterification: The carboxylate group is esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: tert-Butyl 6-carboxy-1,2,3,4-tetrahydropyridine-1-carboxylate.

    Reduction: tert-Butyl 6-hydroxymethyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of formyl and ester groups on biological activity. It may serve as a model compound in the design of bioactive molecules.

Medicine

While specific medical applications are not well-documented, derivatives of tetrahydropyridine are known to exhibit pharmacological properties. This compound could potentially be explored for its therapeutic effects.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate depends on its chemical reactivity. The formyl group can participate in various chemical reactions, influencing the compound’s interaction with other molecules. The tert-butyl ester group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

    tert-Butyl 6-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

The presence of the formyl group at the 6-position makes tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate unique. This functional group allows for specific chemical reactions that are not possible with the hydroxyl or methyl derivatives, providing distinct pathways for synthesis and applications.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties

Properties

CAS No.

146337-26-0

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 6-formyl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h6,8H,4-5,7H2,1-3H3

InChI Key

XCZFTMBURFLJOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1C=O

Purity

95

Origin of Product

United States

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